2-amino-5-isopropyl-1,3-oxazol-4(5H)-one

Description

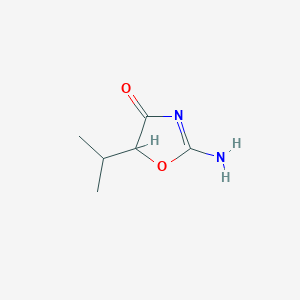

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-propan-2-yl-1,3-oxazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-3(2)4-5(9)8-6(7)10-4/h3-4H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWTZALBLQKRAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406925 | |

| Record name | 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15900-26-2 | |

| Record name | 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Routes for the Synthesis of 2-Amino-5-isopropyl-1,3-oxazol-4(5H)-one

Traditional and modern synthetic routes provide a foundational framework for constructing the 2-amino-1,3-oxazol-4(5H)-one scaffold. These methods primarily rely on the formation of the heterocyclic ring from appropriately functionalized acyclic precursors.

Cyclization Reactions from Precursor Compounds

The formation of the oxazolone (B7731731) ring is often achieved through the cyclization of a linear precursor that already contains the necessary atoms. This typically involves an intramolecular reaction that forms a new carbon-oxygen or carbon-nitrogen bond to close the ring. For 2-amino-oxazolones, a common strategy involves the cyclization of N-acylthioureas or related derivatives. For instance, the synthesis of 2-amino-1,3,4-oxadiazoles can be achieved through the iodine-mediated oxidative cyclization of semicarbazones, which are formed from the condensation of semicarbazide (B1199961) and aldehydes. nih.govresearchgate.net A similar principle can be applied to the synthesis of 2-amino-oxazolones, where a suitably protected valine derivative, such as an N-cyanourea or N-acylurea valine, could serve as the precursor for a dehydrative cyclization.

Another established method involves the reaction of an acid derivative with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride to yield 2-amino-1,3,4-oxadiazoles, a process that highlights the utility of cyclodehydration. researchgate.netnih.gov

| Reagent/Method | Precursor Type | General Outcome | Reference |

|---|---|---|---|

| Iodine (I₂) | Semicarbazones/Thiosemicarbazones | Oxidative C-O/C-S bond formation | nih.govresearchgate.net |

| Phosphorus Oxychloride (POCl₃) | Carboxylic Acids + Semicarbazide | Cyclodehydration to form oxadiazole ring | researchgate.netnih.gov |

| Lead Oxide (PbO) | 1-Acyl-3-thiosemicarbazide | Cyclodesulfurization | google.com |

Condensation-Based Approaches

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water. libretexts.orglibretexts.org In the context of oxazolone synthesis, this can involve the reaction of an α-amino acid derivative with a carbonyl-containing compound. The Erlenmeyer-Plöchl reaction is a classic example, where an N-acylglycine condenses with an aldehyde in the presence of acetic anhydride (B1165640) to form a 4-alkylidene-5(4H)-oxazolone. biointerfaceresearch.com

For the synthesis of this compound, a hypothetical condensation approach could involve the reaction of an activated valine derivative (e.g., an ester or acid halide) with a source of the "amino-carbonyl" fragment, such as urea (B33335) or cyanamide, under dehydrating conditions. Such reactions are fundamental in the synthesis of various heterocycles, including benzothiazoles from 2-aminothiophenols and carbonyl compounds. nih.gov The key step is the formation of an intermediate that can subsequently cyclize.

Intramolecular Cyclization of N-Acyl-α-Amino Acids

One of the most direct and widely used methods for synthesizing 5(4H)-oxazolones is the intramolecular cyclization of N-acyl-α-amino acids. researchgate.net This method is directly applicable to the synthesis of the 5-isopropyl substituted core from N-acyl valine. The reaction requires an activating agent to convert the carboxylic acid into a more reactive species, which is then attacked by the amide oxygen to close the ring.

Common activating agents include carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and anhydrides like acetic anhydride. researchgate.netnih.gov For example, N-acetylated amino acids can be efficiently converted into transient 5(4H)-oxazolones using EDC. nih.gov This approach is particularly effective because the intramolecular nature of the reaction minimizes the formation of unwanted N-acylurea byproducts. nih.gov The choice of precursor and activating agent can influence reaction efficiency and the potential for side reactions. nih.gov

| Activating Agent | Precursor | Key Feature | Reference |

|---|---|---|---|

| EDC (Carbodiimide) | N-Acetyl-L-phenylalanine | Forms a transient, highly reactive O-acylisourea intermediate. | nih.gov |

| Acetic Anhydride | N-acylglycines | Acts as both a dehydrating and activating agent. | biointerfaceresearch.comresearchgate.net |

| SO₃ in DMF / PPA | N-acyl amino acids | Strong dehydrating conditions; PPA can give better yields but has solubility issues. | biointerfaceresearch.com |

Catalytic Strategies in 1,3-Oxazol-4(5H)-one Synthesis

Catalysis offers a powerful means to enhance the efficiency, selectivity, and sustainability of oxazolone synthesis. Both metal-based and organocatalytic systems have been developed to promote the key ring-forming reactions under milder conditions.

Metal-Catalyzed Reactions

Transition metal catalysts are frequently employed in heterocyclic synthesis to activate substrates and facilitate bond formation. While direct examples for this compound are specific, the principles are drawn from related syntheses. For instance, zinc-catalyzed [5+1] cycloadditions have been used to create complex pyridines, demonstrating the power of Lewis acids in orchestrating cascade reactions. researchgate.net Organoselenium iodides have been shown to promote the regioselective intramolecular cyclization of N-alkynyl ethylcarbamates to form 4-(organoselenyl) oxazolones, proceeding through a seleniranium intermediate. rsc.org These examples suggest that a Lewis acidic metal could potentially catalyze the cyclization of a suitable valine derivative by activating either the carbonyl group or a leaving group.

Organocatalytic and Acid-Catalyzed Methods

Metal-free catalytic systems, including Brønsted acids and organocatalysts, provide an alternative and often more environmentally benign approach to oxazolone synthesis. Strong Brønsted acids, such as triflic acid (TfOH), are highly effective at promoting dehydrative cyclizations by protonating hydroxyl or carbonyl groups, thereby activating them for intramolecular nucleophilic attack. mdpi.com Research has shown that silica-supported perchloric acid (HClO₄) can effectively catalyze the intramolecular cyclization of diazoketones derived from various amino acids, including valine, to form related heterocyclic structures. frontiersin.org

Organocatalysis, which uses small organic molecules to accelerate reactions, has also been applied to oxazolone chemistry. Bifunctional catalysts, such as those derived from (1R,2R)-cyclohexane-1,2-diamine containing a urea and a tertiary amine moiety, have been used for the enantioselective amination of oxazolones. rsc.org Such catalysts work by activating the substrate through hydrogen bonding while the basic site facilitates deprotonation, enabling a controlled reaction pathway.

| Catalyst | Reaction Type | Mechanism of Action | Reference |

|---|---|---|---|

| Triflic Acid (TfOH) | Dehydrative Cyclization | Protonation and activation of a leaving group (e.g., hydroxyl). | mdpi.com |

| Silica-Supported HClO₄ | Intramolecular Cyclization | Brønsted acid catalysis for cyclization of amino acid-derived diazoketones. | frontiersin.org |

| Urea-Tertiary Amine | Enantioselective Amination | Bifunctional activation via hydrogen bonding and base catalysis. | rsc.org |

Reagent-Specific Cyclodehydration Techniques (e.g., DAST, Deoxo-Fluor®, Hypervalent Iodine)

The formation of the oxazoline (B21484) ring, a core component of the target scaffold, can be achieved through the cyclodehydration of β-hydroxy amides using specific fluorinating reagents. organic-chemistry.orgnih.gov These methods are noted for their mild conditions and high efficiency. organic-chemistry.orgnih.gov

DAST and Deoxo-Fluor®: Diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are effective reagents for this transformation. organic-chemistry.org Deoxo-Fluor® is often preferred due to its increased thermal stability compared to DAST. organic-chemistry.orgcommonorganicchemistry.com Cyclizations mediated by DAST typically occur at very low temperatures (-78 °C), while Deoxo-Fluor® can be used at a slightly higher temperature of -20 °C. organic-chemistry.org These reagents are versatile, tolerating various functional groups and preserving sensitive stereochemical features with minimal racemization. organic-chemistry.org Deoxo-Fluor®, in particular, has demonstrated superiority for certain substrates, such as those derived from threonine. organic-chemistry.org It is also effective in one-pot protocols that convert carboxylic acids into amides and can be used as a peptide-coupling reagent. organic-chemistry.orgnih.gov The general utility of Deoxo-Fluor® extends to the conversion of alcohols to fluorides and aldehydes or ketones to gem-difluorides. sigmaaldrich.comresearchgate.net

Hypervalent Iodine Reagents: Organohypervalent iodine reagents are widely utilized for the preparation of oxazolines and oxazoles through oxidative cyclization reactions. nsf.govresearchgate.net Reagents such as (diacetoxyiodo)benzene (B116549) can mediate the oxidative cyclization of substrates like N-allylamides to yield oxazoline compounds. nsf.gov These reactions often employ a Lewis acid like BF3·Et2O. nsf.gov Hypervalent iodine species can act as activating reagents for various substrates and have been used in both chemical and electrochemical approaches to generate the active species in situ for subsequent cyclization. nsf.gov This methodology has been applied to synthesize a range of heterocyclic products, including bicyclic and ring-fused oxazolines. nsf.govnih.gov

Below is a comparative table of these cyclodehydration reagents.

| Reagent | Typical Reaction Temperature | Key Advantages | Relevant Applications |

|---|---|---|---|

| DAST (Diethylaminosulfur trifluoride) | -78 °C | Mild and efficient for cyclization of β-hydroxy amides. organic-chemistry.org | Synthesis of functionalized oxazolines. organic-chemistry.orgnih.gov |

| Deoxo-Fluor® | -20 °C | More thermally stable than DAST; superior for some substrates. organic-chemistry.orgcommonorganicchemistry.com | One-pot synthesis of oxazolines from carboxylic acids; peptide coupling. organic-chemistry.orgsigmaaldrich.com |

| Hypervalent Iodine (e.g., (diacetoxyiodo)benzene) | Varies | Mediates oxidative cyclization under mild conditions. nsf.govresearchgate.net | Synthesis of oxazolines from N-allylamides and other precursors. nsf.gov |

Reactivity and Derivatization Pathways of the this compound Scaffold

The oxazol-5(4H)-one ring, also known as an azlactone, is a versatile scaffold in organic synthesis due to the reactivity of its functional groups. researchgate.net

Ring-Opening Reactions and Formation of α-Amino Acid Derivatives

A well-established reaction pathway for oxazol-5-(4H)-ones is their ring-opening to form α-amino acid derivatives. researchgate.net This transformation makes them valuable templates for synthesizing both quaternized and non-quaternized α-amino acids. researchgate.net The ring can be opened by various nucleophiles, leading to a range of derivatives. researchgate.net For example, the reaction of 4-aryl-2-phenyloxazol-5-one with 2-aminobenzoic acid in different solvents can yield corresponding benzoic acid or acrylate (B77674) derivatives, demonstrating the susceptibility of the lactone carbonyl group to nucleophilic attack. researchgate.net This reactivity is fundamental to the use of oxazolones as synthons for more complex, physiologically active molecules. researchgate.net

Reactions at Exocyclic Bonds (e.g., Knoevenagel Condensation, Michael Addition, Cycloaddition)

While the parent this compound lacks an exocyclic double bond, it is a precursor to derivatives that readily undergo such reactions. The Erlenmeyer synthesis, a classic method for preparing oxazolones, often yields 4-arylidene-2-substituted-5(4H)-oxazolones. researchgate.net These compounds possess an exocyclic C=C double bond, making them ideal substrates for subsequent transformations.

Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org In the context of oxazolones, it is more of a foundational reaction for their synthesis (e.g., reacting an N-acyl amino acid with an aldehyde) rather than a reaction of the final scaffold itself. nih.govsapub.org However, the principles of this condensation are central to creating the exocyclic double bond that enables further reactivity. mdpi.com

Michael Addition: The α,β-unsaturated system of a 4-arylidene-oxazolone is an excellent Michael acceptor. This allows for the addition of various nucleophiles, a key step in many multi-component reactions for building complex molecular architectures. mdpi.com Tandem Knoevenagel condensation–Michael addition sequences have been developed to generate diverse products from aldehyde-labeled compounds and active methylene (B1212753) compounds like pyrazolones. nih.gov

Cycloaddition: The oxazolone ring and its derivatives can participate in cycloaddition reactions. uchicago.edu For instance, 4-alkenyl-substituted thiazoles, which are structurally related, can act as dienes in [4+2] cycloaddition reactions with dienophiles like nitroalkenes. nih.gov Oxazolones themselves can serve as 1,3-dipoles, and their derivatives can undergo [3+2] cycloadditions with various dipolarophiles, providing a route to highly functionalized heterocyclic systems. researchgate.netresearchgate.net

Nucleophilic and Electrophilic Substitution Reactions

The electronic nature of the oxazole (B20620) ring dictates its susceptibility to substitution reactions. The ring is considered π-electron-excessive. chempedia.info

Electrophilic Substitution: Due to the electronegativity of the nitrogen atom, the C(2) position is partially electropositive. chempedia.info Consequently, electrophilic substitution preferentially occurs at the more electron-rich C(5) position. chempedia.info Direct functionalization, such as arylation and alkenylation, can be achieved at both the C-2 and C-5 positions, often catalyzed by transition metals like palladium. organic-chemistry.org

Nucleophilic Substitution: The C(2) position is rendered susceptible to nucleophilic attack. chempedia.info Reactions of 2-aryl-4-dichloromethylidene-1,3-oxazol-5(4H)-ones with nucleophiles like 2-aminopyridine (B139424) have been shown to involve the cleavage of the oxazole ring by the primary amino group, followed by subsequent cyclization. researchgate.net The activation of related amide functionalities with reagents like triflic anhydride can facilitate nucleophilic addition and subsequent intramolecular cyclization to form fused systems like 2-substituted benzoxazoles. nih.gov

Synthesis of Fused and Spirocyclic Systems from 1,3-Oxazol-4(5H)-one Precursors

The reactivity of the oxazolone scaffold makes it a valuable precursor for constructing more complex fused and spirocyclic ring systems.

Fused Systems: The reaction of oxazolones with binucleophilic reagents can lead to the formation of fused heterocyclic systems. For example, condensation with phenylhydrazine (B124118) can yield 1,2,4-triazin-6(5H)-ones. nih.gov These reactions often involve the opening of the oxazolone ring followed by an intramolecular cyclization.

Spirocyclic Systems: Azlactones are effective starting materials for preparing spiro compounds. researchgate.net For instance, reaction with Schiff's bases followed by intracyclization can yield spiro-1,3,4-oxadiazolines. researchgate.net Furthermore, [3+2] cycloaddition reactions between oxazolone-derived species and various dipolarophiles provide an efficient route to spirooxazoline-4-ones. researchgate.net

The table below summarizes the key derivatization pathways.

| Reaction Type | Reacting Site/Precursor | Product Class | Example |

|---|---|---|---|

| Ring-Opening | Lactone C=O | α-Amino acid derivatives | Reaction with 2-aminobenzoic acid. researchgate.net |

| Michael Addition | Exocyclic C=C (on 4-arylidene derivative) | Functionalized adducts | Addition of a second pyrazolone (B3327878) moiety. nih.gov |

| Cycloaddition | Oxazolone as 1,3-dipole | Spirocyclic systems | [3+2] cycloaddition to form spirooxazoline-4-ones. researchgate.net |

| Electrophilic Substitution | C(5) position | C(5)-substituted oxazoles | Direct arylation. organic-chemistry.org |

| Nucleophilic Attack | C(2) position / Lactone C=O | Ring-opened or rearranged products | Reaction with 2-aminopyridine. researchgate.net |

| Annulation | Oxazolone ring | Fused heterocycles | Condensation with phenylhydrazine to form triazinones. nih.gov |

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra allows for the unambiguous assignment of all protons and carbons in the structure.

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the amino (-NH₂), methine (-CH), and methyl (-CH₃) protons of the isopropyl group, as well as the proton on the chiral center at position 5.

The amino protons are expected to appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration. The isopropyl group should present as a classic doublet for the six equivalent methyl protons and a septet (or multiplet) for the single methine proton, arising from coupling to each other. The proton at the C5 position is anticipated to be a doublet, coupling with the adjacent methine proton of the isopropyl group.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -NH₂ | 5.0 - 7.0 | Broad Singlet | - | 2H |

| -CH (C5) | 4.0 - 4.5 | Doublet | ~4-6 | 1H |

| -CH (isopropyl) | 2.0 - 2.5 | Septet / Multiplet | ~7 | 1H |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

The ¹³C-NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. The spectrum for this compound is predicted to display six distinct signals, corresponding to each carbon atom in the molecule. The carbonyl carbon (C4) is expected at the lowest field (most deshielded), while the imino carbon (C2) will also appear at a significantly downfield shift. The aliphatic carbons of the isopropyl group and the C5 carbon will resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C4 (C=O) | 175 - 185 |

| C2 (C=N) | 160 - 170 |

| C5 (-CH) | 65 - 75 |

| -CH (isopropyl) | 30 - 40 |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

To confirm the assignments from 1D NMR, two-dimensional (2D) techniques are employed. A ¹H-¹H Correlation Spectroscopy (COSY) experiment would show correlation peaks between the C5 proton and the isopropyl methine proton, and between the isopropyl methine proton and the isopropyl methyl protons, confirming their connectivity. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the carbon signals based on the more easily interpreted proton spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For this compound (C₆H₁₀N₂O₂), the calculated molecular weight is approximately 142.14 g/mol . A high-resolution mass spectrometry (HRMS) analysis would provide a highly accurate mass measurement, confirming the elemental composition.

In an electron ionization (EI) mass spectrum, a molecular ion peak [M]⁺• would be expected at m/z 142. The fragmentation pattern would likely involve the loss of neutral fragments. A prominent fragment would be expected from the cleavage of the isopropyl group, resulting in a peak at m/z 99 ([M - C₃H₇]⁺). Further fragmentation of the oxazolone (B7731731) ring would yield additional characteristic ions.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Identity |

|---|---|

| 142 | [M]⁺• (Molecular Ion) |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C=N bonds.

The N-H stretching of the primary amine group is expected to appear as two distinct bands in the 3200-3400 cm⁻¹ region. The stretching of the carbonyl group (C=O) in the lactone ring should produce a strong, sharp absorption band around 1750-1780 cm⁻¹. The imine (C=N) stretching vibration is anticipated in the 1640-1690 cm⁻¹ range. Aliphatic C-H stretching from the isopropyl group will be visible just below 3000 cm⁻¹.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine (-NH₂) | 3200 - 3400 |

| C-H Stretch | Alkane (sp³) | 2850 - 3000 |

| C=O Stretch | Carbonyl (Lactone) | 1750 - 1780 |

X-ray Crystallography for Definitive Solid-State Structure Determination

While other spectroscopic methods provide evidence for the molecular structure, only single-crystal X-ray crystallography can provide an unambiguous determination of the three-dimensional atomic arrangement in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles.

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would confirm the connectivity and reveal the conformation of the oxazolone ring and the orientation of the isopropyl substituent. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen, which dictate the crystal packing arrangement. To date, a crystal structure for this specific compound has not been reported in the primary scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of molecules. By measuring the absorption of UV and visible light, this method provides information about the electronic transitions between different energy levels within a compound. For this compound, UV-Vis spectroscopy can elucidate the nature of its chromophoric system, which is primarily composed of the oxazolone ring and its associated amino substituent.

While specific, detailed experimental UV-Vis spectroscopic data for this compound is not extensively available in the reviewed scientific literature, the electronic absorption properties can be inferred from studies on analogous 2-amino-oxazolone and other oxazolone derivatives. The electronic spectra of such compounds are typically characterized by absorption bands in the UV region, which arise from π → π* and n → π* electronic transitions.

The principal chromophore in this compound is the α,β-unsaturated lactam system within the heterocyclic ring, which is in conjugation with the amino group. The π-systems of the C=C and C=O bonds, along with the lone pair of electrons on the nitrogen and oxygen atoms, are responsible for the characteristic electronic absorption bands. The amino group at the 2-position acts as an auxochrome, which can lead to a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity (hyperchromic effect) compared to the unsubstituted oxazolone core.

Research on related oxazolone derivatives has shown that the position and intensity of the absorption bands are sensitive to the nature of the substituents on the ring and the polarity of the solvent. For instance, the presence of electron-donating or electron-withdrawing groups can significantly alter the energy of the molecular orbitals, thereby shifting the absorption maxima. This phenomenon, known as solvatochromism, where the color of a solution changes with the solvent's polarity, has been observed in some oxazolone derivatives, indicating a change in the dipole moment of the molecule upon electronic excitation.

The expected electronic transitions for this compound would primarily be π → π* transitions associated with the conjugated system. These are typically high-energy transitions, resulting in strong absorption bands in the UV region. Weaker n → π* transitions, originating from the non-bonding electrons of the oxygen and nitrogen atoms, may also be present, often appearing as shoulders on the main absorption bands or as separate bands at longer wavelengths.

To provide a comparative context, the following interactive data table summarizes the UV-Vis absorption data for a selection of related oxazolone derivatives, illustrating the typical absorption ranges for this class of compounds. It is important to reiterate that these are analogous compounds and the spectral data for this compound may vary.

| Compound Name | Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Attributed Transition |

|---|---|---|---|---|

| 4-Benzyldine-2-phenyl-5(4H)-oxazolone | Hexane | Not Specified | Not Specified | π → π |

| (4-Methoxy)-4-benzyldine-2-phenyl-5(4H)-oxazolone | Hexane | Not Specified | Not Specified | π → π |

| (E)-2-(3,4-dimethoxystyryl)-3-ethylbenzo[d]oxazol-3-ium iodide | Chloroform | 355 - 495 (range for derivatives) | Not Specified | π → π |

| (E)-2-(2,5-dimethoxystyryl)-3-ethylbenzo[d]oxazol-3-ium iodide | Acetonitrile | 355 - 495 (range for derivatives) | Not Specified | π → π |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

There is no specific data from quantum chemical calculations, such as Density Functional Theory (DFT), for 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one in the provided search results. DFT is a widely used method to investigate the electronic structure and energetics of molecules. semanticscholar.orgnih.govresearchgate.netscirp.orgresearchgate.net For instance, studies on other heterocyclic compounds like 2-amino-5-trifluoromethyl-1,3,4-thiadiazole have utilized DFT to understand their molecular and electronic structures. nih.govresearchgate.net Such calculations typically provide information on bond lengths, bond angles, Mulliken charges, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and stability.

Conformational Analysis and Stereochemical Predictions

Specific conformational analysis and stereochemical prediction studies for this compound are not available in the provided search results. Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility, which can influence its biological activity. For related heterocyclic systems, computational methods are used to identify stable conformers and predict the energy barriers between them.

Molecular Docking Studies for Ligand-Receptor Interaction Hypotheses

There are no specific molecular docking studies reported for this compound in the provided search results. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.comamazonaws.comnih.gov This method is frequently used to predict the binding affinity and interaction of a small molecule ligand with a biological target, such as a protein or enzyme. While docking studies have been conducted on various other nitrogen-containing heterocyclic compounds to explore their potential as therapeutic agents, nih.gov similar investigations for the title compound have not been found.

In Silico Prediction of Molecular Properties (e.g., pKa, LogP, Topological Polar Surface Area)

Specific in silico predictions of molecular properties like pKa, LogP, and Topological Polar Surface Area (TPSA) for this compound are not available. These properties are critical in drug discovery for assessing the druglikeness of a compound and predicting its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netnih.govunar.ac.id For example, studies on 2-aminothiazol-4(5H)-one derivatives have involved the calculation and experimental determination of lipophilicity (LogP) and in silico ADME profiling. nih.gov

Below is a hypothetical data table illustrating the types of molecular properties that would be predicted for this compound. Please note that these values are for illustrative purposes only and are not based on actual calculations.

| Property | Predicted Value | Method |

| pKa (most acidic) | Value not available | |

| pKa (most basic) | Value not available | |

| LogP | Value not available | |

| Topological Polar Surface Area (TPSA) | Value not available |

Mechanistic Investigations of Reaction Pathways and Transition States

No specific mechanistic investigations of reaction pathways and transition states for the synthesis or reactions of this compound were found. Such studies, often employing quantum chemical methods, are crucial for understanding how a molecule is formed and how it behaves in chemical reactions. They involve calculating the energies of reactants, products, intermediates, and transition states to elucidate the reaction mechanism. For instance, mechanistic photophysics of other amino-triazine compounds have been explored using computational approaches. rsc.org

Advanced Research Applications in Materials Science and Chemical Technology

Role as Synthons and Precursors for Complex Chemical Structures

Oxazol-5(4H)-ones, also known as azlactones, are valuable intermediates in the synthesis of more complex molecules due to the reactivity of their ring structure. nih.gov They serve as precursors for a variety of organic compounds. nih.gov

Synthesis of Amino Acids and Peptides

The oxazolone (B7731731) ring is a key structural feature in the synthesis of amino acids, particularly α,α-disubstituted α-amino acids, which are of interest due to their ability to modify peptide conformations. nih.govacs.org The general class of oxazol-5(4H)-ones can undergo alcoholytic dynamic kinetic resolution to yield enantiomerically enriched α-amino acid derivatives. acs.orgacs.org This process takes advantage of the acidity of the α-proton on the oxazolone ring, which allows for easy epimerization. acs.org

While this is a known application for the broader class of oxazolones, specific studies detailing the use of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one in the synthesis of specific amino acids or its incorporation into peptide chains are not extensively documented in the reviewed literature. nih.gov The synthesis of α,α-disubstituted amino acids is a challenging area of organic chemistry due to steric constraints, and various methods have been developed to address this. nih.govresearchgate.net

Construction of Alkaloid Skeletons and Other Heterocyclic Systems

The 1,3-oxazole motif is a fundamental structural component found in a variety of marine natural products, including some alkaloids with a wide range of biological activities. nih.gov Oxazolones are recognized as important starting materials for the synthesis of various five- or six-membered heterocyclic systems. nih.gov However, the direct application of this compound as a synthon for the construction of specific alkaloid skeletons is not detailed in the available research. The versatility of the oxazolone ring suggests its potential in this area, but specific examples are lacking.

Applications in Polymer Science as Additives for Material Property Enhancement

Research into the use of this compound as an additive in polymer science for the enhancement of material properties is not described in the currently available scientific literature. While some heterocyclic compounds, such as certain 1,3,4-oxadiazole (B1194373) derivatives, have applications in the field of polymers, there is no specific information linking this compound to this area of materials science. researchgate.net

Development in Semiconductor Devices and Electrophotographic Photoreceptors

There is no information available in the reviewed literature regarding the application of this compound in the development of semiconductor devices or electrophotographic photoreceptors.

Use in Non-Linear Optical Materials Research

The investigation of this compound for use in non-linear optical (NLO) materials has not been reported in the available literature. Research into NLO properties has been conducted on other heterocyclic structures, such as certain fluorinated poly(1,3,4-oxadiazole-ether)s and triazole derivatives, but not on this specific oxazolone. mdpi.comresearchgate.netresearchgate.net

Investigation in Biosensor Design and Photosensitive Compositions for Proteins

Specific studies on the investigation and application of this compound in the design of biosensors or as a component in photosensitive compositions for proteins are not present in the reviewed scientific literature. While related heterocyclic compounds like 1,3,4-oxadiazole derivatives have been explored for their potential in sensing applications, there is no corresponding research for this compound. mdpi.com

Formulation Component in Flavor and Fragrance Industry Research

The investigation into the application of this compound within the flavor and fragrance industry is an emerging area of research. Currently, there is a lack of specific, publicly available scientific literature detailing its direct use or comprehensive research findings as a flavor or fragrance component. The novelty of its chemical structure, featuring an amino-oxazolone core with an isopropyl substituent, suggests potential for unique organoleptic properties.

Generally, compounds in the oxazole (B20620) family are known to contribute to the flavor profiles of various foods and are recognized for their aromatic characteristics. However, specific research data, such as sensory panel evaluations, odor thresholds, or its identification in natural sources for this compound, are not available in published research. The potential exploration of this compound would involve its synthesis and subsequent evaluation by flavorists and perfumers to determine its scent and taste profile. Future research could focus on structure-activity relationships within this class of compounds to predict and develop novel flavor and fragrance ingredients.

Applications in Agrochemical Formulations (e.g., Herbicides, Pesticides) Research

The exploration of this compound in agrochemical formulations represents a frontier in pesticide and herbicide research. At present, there is no direct evidence or published research to confirm its efficacy or specific application as an active ingredient in herbicides or pesticides. The potential for its use in this sector is largely theoretical and based on the known biological activities of related heterocyclic compounds.

Many derivatives of oxazole have been investigated for a range of biological activities, which is a promising indicator for future agrochemical research. However, for this compound, specific data on its mode of action, spectrum of activity against various pests and weeds, and toxicological profile are not documented in the scientific literature. Research in this area would necessitate extensive screening programs to assess its biological activity, followed by formulation development and field trials to determine its practical utility and safety in an agricultural context. The table below outlines the hypothetical stages of research that would be required to evaluate its agrochemical potential.

| Research Stage | Key Objectives |

| Screening | Evaluate the compound's activity against a range of target pests and weeds. |

| Mode of Action Studies | Determine the biochemical or physiological mechanism by which the compound affects the target organisms. |

| Toxicology Assessment | Assess the compound's safety profile for non-target organisms and the environment. |

| Formulation Development | Develop stable and effective formulations for practical application (e.g., emulsifiable concentrates, wettable powders). |

| Field Trials | Evaluate the compound's performance under real-world agricultural conditions. |

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug design by enabling the rapid, de novo creation of novel molecular structures with optimized properties. nih.govmdpi.com Generative AI algorithms, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on vast libraries of known molecules to learn the underlying rules of chemical structure and biological activity. frontiersin.org This knowledge can then be applied to generate new derivatives of the 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one scaffold, tailored for specific biological targets. researchgate.net

| Parameter | Initial Scaffold | AI-Generated Derivative 1 | AI-Generated Derivative 2 | Goal |

| Predicted Target Affinity (IC₅₀) | >10 µM | 500 nM | 75 nM | <100 nM |

| Predicted Aqueous Solubility | Low | Moderate | High | High |

| Predicted Metabolic Stability | Moderate | High | High | High |

| Predicted Synthesizability Score | 0.8 | 0.9 | 0.85 | >0.7 |

This table illustrates how AI models can be used to predict and optimize key drug-like properties for novel derivatives.

Exploration of Green Chemistry Principles in Synthesis and Derivatization

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. mdpi.com Future research on this compound will prioritize the development of sustainable synthetic routes. This involves replacing hazardous reagents and solvents with environmentally benign alternatives, improving energy efficiency, and reducing waste generation. researchgate.net

Key areas of exploration include the use of biocatalysis, where enzymes replace traditional chemical catalysts to perform reactions with high specificity under mild conditions. Additionally, the use of greener solvents like water, supercritical fluids, or ionic liquids, and the application of energy-efficient techniques such as microwave or ultrasound irradiation will be investigated. mdpi.com These methods not only reduce the environmental footprint but can also lead to higher yields and purities. researchgate.net

Table 2: Comparison of Conventional vs. Green Synthesis Approaches

| Step | Conventional Method | Green Chemistry Approach | Environmental Benefit |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Ethanol, Water, or Ionic Liquids | Reduced toxicity and pollution |

| Catalyst | Heavy metal catalysts | Biocatalysts (enzymes) or heterogeneous catalysts | Avoids toxic metal waste, catalyst is recyclable |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation | Reduced reaction times and energy consumption |

| Atom Economy | Moderate | High (via one-pot reactions) | Minimized waste generation |

Advanced Stereoselective Synthesis of Enantiopure this compound Derivatives

The isopropyl group at the 5-position of the oxazolone (B7731731) ring introduces a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. It is well-established in pharmacology that different enantiomers of a drug can have vastly different biological activities and metabolic profiles. Therefore, the ability to synthesize enantiomerically pure forms of this compound derivatives is critical.

Future research will focus on developing advanced stereoselective synthetic methods. This includes the use of chiral catalysts (organocatalysts or metal complexes with chiral ligands) that can direct the reaction to produce one enantiomer preferentially over the other. beilstein-journals.org The development of efficient methods for the synthesis of these enantiopure building blocks will be crucial for investigating their structure-activity relationships and identifying the most potent and safest therapeutic candidates.

Mechanistic Elucidation of Complex Molecular Recognition Events

A deep understanding of how a drug molecule interacts with its biological target at the atomic level is fundamental to rational drug design. For derivatives of this compound, future research will aim to elucidate the precise mechanisms of their molecular recognition events.

This will involve a combination of computational and experimental techniques. Molecular docking and molecular dynamics simulations can predict the binding poses and interaction energies of the ligands with their target proteins. These computational insights can then be validated and refined using biophysical methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to quantify binding affinities and kinetics. Ultimately, high-resolution structural biology techniques like X-ray crystallography and cryo-electron microscopy will be employed to obtain detailed 3D structures of the ligand-protein complexes, revealing the key interactions that drive biological activity.

Table 3: Techniques for Studying Molecular Recognition

| Technique | Type | Information Provided |

| Molecular Docking | Computational | Predicts preferred binding mode and affinity. |

| X-ray Crystallography | Experimental | Provides a high-resolution 3D structure of the ligand-target complex. |

| Surface Plasmon Resonance (SPR) | Experimental | Measures real-time binding kinetics (on- and off-rates) and affinity. |

| Isothermal Titration Calorimetry (ITC) | Experimental | Determines binding affinity, stoichiometry, and thermodynamic parameters. |

Development of High-Throughput Screening Methodologies for Scaffold Evaluation

To efficiently explore the therapeutic potential of the this compound scaffold, robust high-throughput screening (HTS) methodologies are essential. springernature.com HTS allows for the rapid evaluation of large libraries of chemical compounds against specific biological targets. nih.gov

Future efforts will concentrate on developing and validating miniaturized assays suitable for the HTS of oxazolone derivative libraries. rsc.org This includes biochemical assays to measure enzyme inhibition as well as cell-based assays to assess functional activity in a more physiologically relevant context. mdpi.com The integration of automated liquid handling, advanced plate readers, and sophisticated data analysis software will enable the screening of thousands of compounds, accelerating the identification of promising hit molecules for further development. This systematic approach is crucial for uncovering new therapeutic applications for this versatile chemical scaffold. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves cyclocondensation of substituted isoxazolone precursors with amines. For example, Vilsmeier–Haack reactions (using phosphoryl chloride and dimethylformamide) can activate carbonyl intermediates, enabling ring closure. Reaction temperature (80–100°C) and solvent polarity (e.g., acetic acid or ethanol) critically affect regioselectivity and yield. Precursor purification via recrystallization (e.g., using DMF/acetic acid mixtures) is recommended to minimize byproducts .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze and NMR for oxazolone ring protons (δ 6.5–7.5 ppm) and isopropyl group splitting patterns (δ 1.2–1.4 ppm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., exact mass ≈ 168.08 g/mol) and fragmentation patterns using ESI-MS or HRMS.

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 220–260 nm) to assess purity (>95%) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store under inert gas (argon) at –20°C in amber glass vials to prevent photodegradation. Avoid aqueous environments due to hydrolysis risks (oxazolone rings are prone to ring-opening in acidic/basic conditions). Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural elucidation?

- Methodological Answer : Contradictions may arise from tautomerism or solvent effects.

- Variable Temperature NMR : Perform experiments (e.g., 25°C to –40°C) to identify dynamic equilibria between keto-enol tautomers.

- Deuterated Solvent Screening : Compare spectra in DMSO-d6 vs. CDCl3 to isolate solvent-induced shifts.

- DFT Calculations : Model expected chemical shifts using software like Gaussian to validate assignments .

Q. What strategies optimize enantioselective synthesis of derivatives for biological activity studies?

- Methodological Answer : Use chiral auxiliaries or asymmetric catalysis:

- Chiral Ligands : Employ (R)-BINAP or Jacobsen catalysts in cycloaddition reactions to induce stereocontrol.

- Kinetic Resolution : Utilize lipases (e.g., Candida antarctica) for enantiomer separation. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How do substituents on the oxazolone ring impact reactivity in nucleophilic addition reactions?

- Methodological Answer : Perform systematic substituent screening:

- Electron-Withdrawing Groups (e.g., –NO2) : Increase electrophilicity at C4, accelerating nucleophilic attack (e.g., by amines).

- Steric Effects : Bulky groups (e.g., isopropyl) at C5 hinder access to the reaction site, reducing kinetic rates. Quantify via Hammett plots or DFT-based frontier molecular orbital analysis .

Q. What mechanistic insights explain contradictory results in catalytic ring-opening reactions?

- Methodological Answer : Divergent pathways may arise from catalyst choice:

- Acid Catalysis : Protonation of the oxazolone oxygen promotes ring-opening via acyl-oxygen cleavage.

- Base Catalysis : Deprotonation at C2 initiates conjugate addition. Use isotopic labeling (e.g., ) and trapping experiments (e.g., D2O) to track intermediates .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity data across studies?

- Methodological Answer : Variability may stem from assay conditions:

- Cell Line Specificity : Test cytotoxicity in multiple lines (e.g., HeLa vs. MCF-7) with standardized protocols (MTT assay, 48–72 hr exposure).

- Solvent Artifacts : Ensure DMSO concentration <0.1% to avoid false positives. Validate target engagement via SPR or Western blotting .

Tables for Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.